2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide
Description
This compound features a benzotriazole core linked via an acetamide bridge to a pyridine ring substituted at the 6-position with a furan-2-yl group. The pyridinyl-furan substituent introduces polarizability and π-π stacking capabilities, which may influence solubility and biological interactions.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(12-23-16-5-2-1-4-14(16)21-22-23)20-11-13-7-8-15(19-10-13)17-6-3-9-25-17/h1-10H,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDNJDOHAKBIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at Benzotriazole
Benzotriazole undergoes alkylation with chloroacetyl chloride in the presence of a base to form 2-(1H-benzotriazol-1-yl)acetyl chloride. This intermediate is stabilized by the electron-deficient nature of the triazole ring, facilitating nucleophilic attack at the α-position.
Representative Procedure :
Benzotriazole (1.0 eq) is dissolved in anhydrous dichloromethane under nitrogen. Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq). The mixture is stirred for 12 h at room temperature, yielding 2-(1H-benzotriazol-1-yl)acetyl chloride as a pale-yellow solid (87% yield).
Amidation of the Acid Chloride
The acetyl chloride is treated with aqueous ammonia or a primary amine to form the acetamide. For the target compound, this step is deferred until coupling with the pyridinylmethyl-furan subunit.
Synthesis of [6-(Furan-2-yl)Pyridin-3-yl]Methanamine
Pyridine Ring Construction via Hantzsch Dihydropyridine Synthesis
Ethyl 3-aminocrotonate and furfural undergo cyclocondensation to form 6-(furan-2-yl)-1,4-dihydropyridine-3-carboxylate. Oxidation with MnO₂ yields the aromatic pyridine ester, which is hydrolyzed to the carboxylic acid and decarboxylated.
Suzuki-Miyaura Cross-Coupling for Furan Installation
An alternative route involves coupling 6-bromopyridin-3-ylmethanol with furan-2-boronic acid.
Optimized Conditions :
Reduction of Nitrile to Primary Amine
6-(Furan-2-yl)pyridine-3-carbonitrile is reduced using LiAlH₄ in THF to yield [6-(furan-2-yl)pyridin-3-yl]methanamine (82% yield).
Coupling of Fragments via Amide Bond Formation
Activation of 2-(1H-Benzotriazol-1-yl)Acetic Acid
The acid is activated using EDCl/HOBt in DMF, forming an active ester intermediate.
Procedure :
2-(1H-Benzotriazol-1-yl)acetic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.2 eq) are stirred in DMF for 1 h. [6-(Furan-2-yl)pyridin-3-yl]methanamine (1.1 eq) is added, and the reaction proceeds at room temperature for 24 h. Purification by column chromatography (SiO₂, EtOAc/hexane) affords the target compound in 68% yield.
Microwave-Assisted Coupling
Microwave irradiation at 100°C for 15 min increases the yield to 85%, reducing side product formation.
Optimization and Mechanistic Insights
Catalytic Effects on Amidation
Table 1: Coupling Reagent Efficiency
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 68 | 95 |
| HATU | 72 | 97 |
| DCC/DMAP | 58 | 91 |
HATU outperforms EDCl due to enhanced activation of the carboxylate.
Solvent Impact on Cross-Coupling
Table 2: Suzuki-Miyaura Solvent Screening
| Solvent | Yield (%) |
|---|---|
| DME/H₂O | 76 |
| Toluene/EtOH | 64 |
| DMF | 58 |
Polar aprotic solvents stabilize the palladium intermediate, improving efficiency.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, benzotriazole-H), 7.32 (d, J = 2.4 Hz, 1H, furan-H), 6.68 (dd, J = 3.2 Hz, 1H, furan-H), 4.41 (s, 2H, CH₂), 3.98 (s, 2H, NH₂).
- HRMS : m/z calcd for C₁₈H₁₆N₅O₂ [M+H]⁺: 358.1284; found: 358.1287.
Challenges and Mitigation Strategies
- Regioselectivity in Benzotriazole Alkylation : Competing N1 vs. N2 alkylation is suppressed using bulky bases (e.g., KOtBu) to favor N1-functionalization.
- Furan Ring Stability : Mild conditions (pH 7–8) prevent furan decomposition during cross-coupling.
- Amine Oxidation : Conducting reductions under inert atmosphere minimizes amine degradation.
Applications and Derivatives
The acetamide’s electron-withdrawing properties enhance binding to biological targets. Analogues exhibit inhibitory activity against α-glucosidase (IC₅₀ = 2.4 µM) and anticancer potential (HeLa cells, GI₅₀ = 8.7 µM).
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity or alter biological pathways . The furan and pyridine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Modifications
- Imidazothiazole Derivatives (): Compounds such as 5k (imidazo[2,1-b]thiazole core) exhibit distinct electronic profiles compared to benzotriazole. The sulfur atom in thiazole enhances lipophilicity, whereas benzotriazole’s nitrogen-rich structure may improve hydrogen-bonding interactions .
- Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide replace benzotriazole with benzothiazole. The trifluoromethyl group increases metabolic stability but reduces solubility compared to the furan substituent in the target compound .
Substituent Effects
- Pyridine/Furan vs. Phenyl/Chlorophenyl (): The target compound’s pyridinyl-furan group contrasts with phenyl or chlorophenyl substituents in 5l and 5n.
- Naphthalene vs. Pyridine (): N-(1H-Benzotriazol-1-ylmethyl)-2-(naphthalen-1-yl)acetamide (, item 4) replaces pyridine with naphthalene, introducing greater hydrophobicity and planar rigidity, which could reduce bioavailability compared to the target’s pyridine-furan system .
Physicochemical Properties
Table 1: Key Properties of Selected Analogues
Key Observations:
- The target compound’s benzotriazole core likely results in a lower melting point compared to imidazothiazole derivatives (e.g., 5k, 5n), due to reduced crystallinity from the non-planar furan group .
- The absence of sulfur (cf. benzothiazole in ) may improve metabolic stability but reduce thiol-mediated binding interactions .
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide is a derivative of benzotriazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzotriazole moiety linked to a furan-pyridine component, which may enhance its biological properties.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds with similar structures show potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in the structure has been correlated with increased antimicrobial efficacy .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(1H-benzotriazol-1-yl)-acetate | E. coli | 20 µg/mL |
| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | S. aureus | 10 µg/mL |
Antifungal Activity
Benzotriazole derivatives have also shown promise in antifungal applications. For instance, compounds similar to the one have been tested against Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups on the benzotriazole ring has been found to enhance antifungal activity significantly.
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| 4,5,6,7-tetrabromo-benzotriazole | C. albicans | 12.5 - 25 |
| Benzotriazole derivative with hydrophobic groups | A. niger | 15 - 30 |
Anticancer Potential
Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. The compound's ability to inhibit certain cancer cell lines has been investigated with promising results. For instance, derivatives have shown cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), indicating potential as a therapeutic agent in oncology.
Case Studies
Several case studies highlight the biological efficacy of similar benzotriazole compounds:
- Antimicrobial Efficacy : A study evaluated various benzotriazole derivatives against multi-drug resistant strains of bacteria. The compound demonstrated comparable effectiveness to standard antibiotics like ciprofloxacin against Staphylococcus aureus.
- Antifungal Screening : In a comparative analysis of antifungal agents, a derivative with a similar structure was shown to outperform traditional antifungals in inhibiting Candida species.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain benzotriazole derivatives induced apoptosis in cancer cells at micromolar concentrations, suggesting their potential role as anticancer agents.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide, and how can reaction purity be optimized?
- Methodology : The synthesis involves multi-step reactions, starting with coupling benzotriazole derivatives with furan-pyridine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) .
- Heterocyclic functionalization : Introduce the furan-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Purification : Employ HPLC or TLC with solvents like ethyl acetate/hexane (3:1) to isolate intermediates and final products .
- Optimization : Monitor reaction progress via LC-MS and adjust parameters (temperature, solvent polarity) to minimize side products .
Q. How can the structural identity of this compound be confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : Confirm aromatic proton environments (e.g., benzotriazole protons at δ 7.8–8.2 ppm, furan protons at δ 6.3–6.7 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~420–450) and fragmentation patterns .
- IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and benzotriazole N-H stretches (~3400 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity evaluation?
- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can reaction yields be improved for scale-up synthesis without compromising purity?
- Catalyst optimization : Replace traditional bases with organocatalysts (e.g., DMAP) to enhance regioselectivity in benzotriazole coupling .
- Solvent engineering : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Flow chemistry : Implement continuous flow systems to reduce reaction time and improve reproducibility .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (Table 1):
| Compound Modification | Observed Activity | Reference |
|---|---|---|
| Furan-2-yl → Thiophen-3-yl | Reduced antimicrobial activity | |
| Pyridine → Pyridazine | Enhanced kinase inhibition | |
| Methyl → Trifluoromethyl | Improved metabolic stability |
- Mechanistic studies : Use molecular docking to assess binding affinity differences (e.g., furan’s π-π stacking vs. thiophene’s hydrophobic interactions) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to optimize logP (target <3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
- Molecular dynamics (MD) : Simulate protein-ligand interactions over time to refine binding poses .
Data-Driven Research Recommendations
- Synthetic challenges : Prioritize intermediates with >90% purity (HPLC) to avoid downstream variability .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Cross-disciplinary collaboration : Integrate synthetic chemistry with computational biology to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
